Home > Products > Screening Compounds P52905 > diethyl N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoyl)glutamate
diethyl N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoyl)glutamate -

diethyl N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoyl)glutamate

Catalog Number: EVT-5053142
CAS Number:
Molecular Formula: C25H27N3O7
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPPHA is a synthetic compound identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, ]. It does not possess intrinsic agonist activity but enhances the receptor's response to glutamate, the endogenous agonist [, ].

Synthesis Analysis

While the provided literature confirms the synthesis of CPPHA, the specific methods and technical details are not described in these articles [, ].

Molecular Structure Analysis

The molecular structure of CPPHA is characterized by a phthalimide group linked to a chlorophenyl ring, which is further connected to a hydroxybenzamide moiety [, ]. Detailed structural analysis, such as spectroscopic data or crystallographic information, is not presented in these articles.

Mechanism of Action

CPPHA exerts its effect by binding to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site [, , , ]. This binding enhances the receptor's response to glutamate, leading to amplified downstream signaling [, , , ].

CPPHA's mechanism differs from other mGluR5 PAMs like VU-29 (4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), which bind to the MPEP site []. This distinct binding site contributes to CPPHA's unique pharmacological profile [, , , ].

Applications
  • Investigating mGluR5 Signaling: CPPHA's selectivity for mGluR5 makes it suitable for dissecting the specific roles of this receptor subtype in various cellular processes and disease models [, , , ].
  • Exploring Allosteric Modulation: CPPHA's unique binding site and mechanism provide insights into the complex allosteric modulation of mGluR5, aiding in the development of novel therapeutic agents with improved selectivity and efficacy [, , , ].
  • Studying Stimulus Bias: CPPHA demonstrates stimulus bias by differentially affecting mGluR5-mediated signaling pathways, impacting calcium mobilization and ERK1/2 phosphorylation in distinct ways []. This property highlights the potential for developing drugs that selectively target specific downstream effects of mGluR5 activation, potentially leading to more targeted therapies [].
Future Directions
  • Detailed SAR studies: Further exploration of CPPHA analogs, as initiated with the development of NCFP (N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide) and VU0357121, is crucial to optimize potency, selectivity, and physiochemical properties for potential therapeutic applications [, ].
  • In vivo characterization: Assessing CPPHA's effects in animal models of CNS disorders, such as schizophrenia and Alzheimer's disease, where mGluR5 is implicated, will be essential to evaluate its therapeutic potential [].
  • Investigation of stimulus bias: Further research is needed to understand the molecular mechanisms underlying CPPHA's stimulus bias and its implications for therapeutic development. This could involve exploring the structural determinants of bias and identifying downstream signaling pathways differentially affected by various mGluR5 PAMs [].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of mGluR5. [, , , , , ] It exhibits no intrinsic agonist activity but enhances the receptor's response to agonists like glutamate, quisqualate, and DHPG. [, , , , , ] CPPHA's mechanism of action involves binding to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site. [, , , ]

NCFP (N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide)

Compound Description: NCFP is a potent and efficacious mGlu5 PAM derived from the CPPHA series. [] It demonstrates high selectivity for mGlu5 over other mGluR subtypes, making it valuable for studying mGlu5 function in the central nervous system (CNS). [] While NCFP effectively potentiates mGlu5-mediated responses in recombinant systems and native tissues, it does not affect hippocampal synaptic plasticity, setting it apart from MPEP site PAMs. []

VU0357121

Compound Description: VU0357121 is a highly potent mGlu5 PAM, belonging to a novel chemical class distinct from both CPPHA and MPEP site binders. [] It exhibits an EC50 value in the nanomolar range, demonstrating its strong efficacy in potentiating mGluR5. [] Radioligand binding and mutagenesis studies suggest that VU0357121 interacts with a unique allosteric site on mGlu5, separate from the CPPHA binding site. []

Properties

Product Name

diethyl N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoyl)glutamate

IUPAC Name

diethyl 2-[[4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C25H27N3O7

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C25H27N3O7/c1-3-34-21(29)14-13-20(25(33)35-4-2)27-22(30)16-9-11-17(12-10-16)26-15-28-23(31)18-7-5-6-8-19(18)24(28)32/h5-12,20,26H,3-4,13-15H2,1-2H3,(H,27,30)

InChI Key

XTPJBWUTBKKSGH-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.